5-Iodo-5,6-dihydro-6-azatubercidin
Description
5-Iodo-5,6-dihydro-6-azatubercidin is a synthetic nucleoside analogue characterized by the substitution of a nitrogen atom at the 6-position (aza modification) and an iodine atom at the 5-position of the pyrimidine ring. This structural modification distinguishes it from classical thymidine or deoxyuridine derivatives and may enhance its metabolic stability or alter its interaction with enzymatic targets.
Properties
Molecular Formula |
C10H14IN5O4 |
|---|---|
Molecular Weight |
395.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(3R)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14IN5O4/c11-7-4-8(12)13-2-14-9(4)16(15-7)10-6(19)5(18)3(1-17)20-10/h2-3,5-7,10,15,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,7+,10-/m1/s1 |
InChI Key |
IPMOTTQXPAXTMS-CKVFBBIQSA-N |
Isomeric SMILES |
C1=NC(=C2[C@H](NN(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N |
Canonical SMILES |
C1=NC(=C2C(NN(C2=N1)C3C(C(C(O3)CO)O)O)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system.
Iodination: The introduction of the iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine ring is achieved using iodinating agents such as iodine or N-iodosuccinimide.
Industrial Production Methods
This could include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ribofuranosyl moiety.
Hydrolysis: The N-glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Iodination: Iodine, N-iodosuccinimide
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide)
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used
Oxidation Products: Oxidized forms of the ribofuranosyl moiety
Reduction Products: Reduced forms of the ribofuranosyl moiety
Hydrolysis Products: Pyrazolo[3,4-d]pyrimidine derivatives and ribose
Scientific Research Applications
2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences and similarities between 5-Iodo-5,6-dihydro-6-azatubercidin and related iodinated nucleoside analogues:
Mechanistic and Efficacy Differences
- Target Specificity: Unlike IDU, which primarily targets viral DNA polymerases, the 5′-amino-dideoxyuridine derivative inhibits bacterial thymidine kinase, suggesting that iodinated compounds can be repurposed across pathogen classes via structural tuning .
- Toxicity Profile: IDU’s systemic toxicity contrasts with the lower cytotoxicity observed in 5′-amino-dideoxyuridine derivatives, highlighting the importance of sugar moiety modifications in safety optimization .
Drug Repurposing Potential
The Rangel-Vega et al. (2015) review underscores the value of repurposing nucleoside analogues for antibacterial applications. For example, 5-Iodo-5′-amino-2′,5′-dideoxyuridine’s efficacy against E. coli thymidine kinase supports the hypothesis that 5-Iodo-5,6-dihydro-6-azatubercidin could similarly disrupt bacterial nucleotide metabolism, particularly in pathogens reliant on salvage pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
